5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride: is a chemical compound with the molecular formula C6H10F2N·HCl. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biology, this compound may be used in the study of enzyme interactions and metabolic pathways. Its fluorinated structure can provide insights into the behavior of similar natural compounds .
Medicine: In medicine, 5,5-Difluorospiro[2Its unique properties could be explored for developing new drugs or therapeutic agents .
Industry: In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in its structure can influence its binding affinity and reactivity, leading to specific biological or chemical effects. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or alteration of metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- 1,1-Difluorospiro[2.3]hexan-5-amine hydrochloride
- 1-Fluorospiro[2.3]hexan-5-amine hydrochloride
Comparison: Compared to similar compounds, 5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride has a unique structure with two fluorine atoms at specific positions. This structural difference can result in distinct chemical and biological properties, making it valuable for specific applications. Its reactivity, stability, and potential interactions with molecular targets may differ from those of similar compounds, highlighting its uniqueness .
Eigenschaften
Molekularformel |
C6H10ClF2N |
---|---|
Molekulargewicht |
169.60 g/mol |
IUPAC-Name |
5,5-difluorospiro[2.3]hexan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)2-5(3-6)1-4(5)9;/h4H,1-3,9H2;1H |
InChI-Schlüssel |
ITLIVRUYHSWKHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C12CC(C2)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.